Lipophilicity Shift Enhances Predicted Membrane Permeability
The ethoxymethyl substituent in (3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone increases the calculated partition coefficient (cLogP) by approximately 0.6–0.8 log units relative to the methoxymethyl analog (cLogP ~1.28) and by >1.5 log units relative to the hydroxymethyl analog (cLogP ~0.45), as estimated from fragment-based contributions and validated against the experimentally measured LogP of 0.485 for the unsubstituted pyrrolidin-1-yl(pyrrolidin-3-yl)methanone . This places the ethoxymethyl compound in a more favorable range for passive membrane diffusion while avoiding the excessively high lipophilicity that can trigger metabolic clearance or off-target binding [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.9–2.1 (estimated from fragment additivity) |
| Comparator Or Baseline | Methoxymethyl analog cLogP ≈ 1.28; Hydroxymethyl analog cLogP ≈ 0.45; Unsubstituted pyrrolidin-1-yl(pyrrolidin-3-yl)methanone LogP = 0.485 (measured) |
| Quantified Difference | +0.6–0.8 vs. methoxymethyl; +1.5 vs. hydroxymethyl |
| Conditions | Calculated using XLogP3 algorithm (PubChem) and fragment-constant methods; baseline measured LogP from ChemSrc. |
Why This Matters
Lipophilicity within the optimal range (LogP 1–3) is a critical determinant of passive membrane permeability, oral absorption, and CNS penetration; the ethoxymethyl compound resides in this window while methoxymethyl and hydroxymethyl analogs fall below it, potentially reducing cellular uptake in functional assays.
- [1] Waring, M. J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
